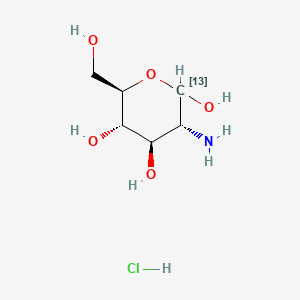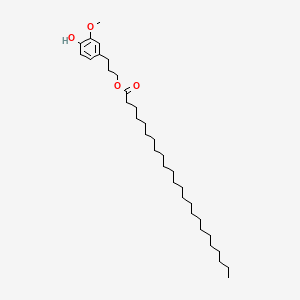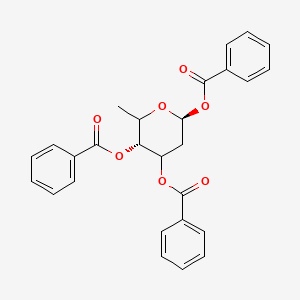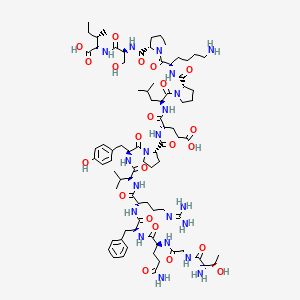
2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone-d2
Vue d'ensemble
Description
“2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone-d2” is a molecular scaffold for triazole antifungal medications . It has antifungal activity, particularly toward Candida albicans and Candida parapsilosis .
Molecular Structure Analysis
The molecule has a difluoroacetophenone that is attached to a triazole unit . The empirical formula is C10H7F2N3O .Chemical Reactions Analysis
The ketone moiety in “2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone-d2” allows various modifications via Grignard reaction and aldol reaction .Physical And Chemical Properties Analysis
The compound is a light yellow solid . It has a melting point of 103-107 °C (lit.) . The predicted boiling point is 388.0±52.0 °C, and the predicted density is 1.39±0.1 g/cm3 . It is slightly soluble in chloroform and methanol .Applications De Recherche Scientifique
Antifungal Applications
- Antifungal Activities : Compounds with a difluoro(substituted sulfonyl)methyl moiety, derived from 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone-d2, have shown potent antifungal activities against various fungi such as Candida albicans, C. krusei, A. flavus, and A. fumigatus. These compounds are effective both in vitro and in vivo, offering potential for antifungal drug development (Eto et al., 2001).
Corrosion Inhibition
- Corrosion Inhibition in Metals : Triazole derivatives including those related to 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone-d2 have been researched for their corrosion inhibitive performance on mild steel in acidic media. Theoretical studies using Density Functional Theory (DFT) and Monte Carlo simulations reveal that these derivatives effectively inhibit corrosion, making them valuable in materials science and engineering applications (Guo et al., 2014).
Pharmaceutical Synthesis
- Key Intermediate in Drug Synthesis : The compound is utilized as a key intermediate in the synthesis of fluconazole, an antifungal medication. Optimization of its synthesis process has been a subject of study, indicating its significance in pharmaceutical manufacturing (Sheng Chun, 2002).
Molecular Structure Analysis
- Molecular Analysis and Bioactivity : Further research has been conducted on the molecular structure, electronic properties, and bioactivity of various triazole derivatives. These studies encompass quantum chemical calculations and explore the relationship between molecular structure and inhibition efficiency, which has implications in both pharmaceutical and materials science fields (Li et al., 2007).
Method Development in Analytical Chemistry
- Analytical Method Development : The compound has been the focus in the development of analytical methods, such as in the quantitative determination of genotoxic impurities in fluconazole samples. This highlights its role in ensuring drug safety and quality control in pharmaceutical analysis (Devanna & Reddy, 2016).
Safety And Hazards
Propriétés
IUPAC Name |
2,2-dideuterio-1-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O/c11-7-1-2-8(9(12)3-7)10(16)4-15-6-13-5-14-15/h1-3,5-6H,4H2/i4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHRPVARHBCFMJ-APZFVMQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)CN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)C1=C(C=C(C=C1)F)F)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone-d2 | |
CAS RN |
1124197-63-2 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1124197-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2(3H)-Furanone,dihydro-3,4-dimethyl-5-(1-methylethyl)-,[3S-(3alpha,4alpha,5alpha)]-(9CI)](/img/no-structure.png)


![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B582651.png)

![1-Methoxy-2-formyl-3H-benzo[f]chromene](/img/structure/B582660.png)



